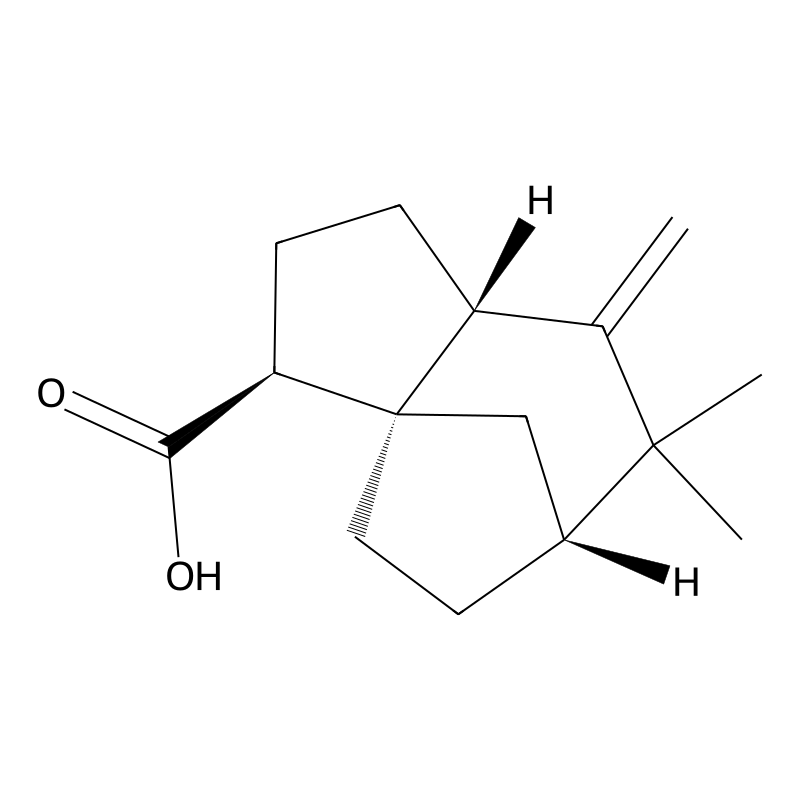

Zizanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Zizanoic acid (CAS 16203-25-1) is a tricyclic sesquiterpene carboxylic acid naturally occurring in the roots of Chrysopogon zizanioides (vetiver grass) [1]. Featuring a distinct bicyclo[3.2.1]octane system, this compound diverges from the more common volatile alcohols found in vetiver extracts [2]. While it is a minor component in commercial essential oils, zizanoic acid is highly valued in advanced chemoinformatics and industrial applications as a specialized precursor for semi-synthetic derivatives, a potent botanical biopesticide, and a targeted antimycobacterial scaffold [2]. Procurement of the isolated acid is essential for applications requiring precise functional group reactivity and standardized biological efficacy.

Substituting pure zizanoic acid with crude vetiver essential oil or major in-class alcohols like khusimol fundamentally fails in both pharmaceutical and chemical synthesis workflows [1]. Crude vetiver oils are highly variable, typically containing less than 10% zizanoic acid, and standard hydrodistillation often fails to extract this heavier carboxylic acid entirely, leaving it in the exhausted biomass [1]. Furthermore, substituting with khusimol—a primary alcohol prized for fragrance fixation—deprives chemists of the reactive carboxylic acid moiety necessary for targeted esterification and specific quantitative structure-activity relationship (QSAR) modeling against drug-resistant mycobacteria [2]. Consequently, reproducible industrial and research applications strictly require the procurement of the purified acid.

Antimycobacterial Scaffold Efficacy Against Resistant Strains

Unlike crude vetiver extracts which possess generalized antimicrobial properties, isolated zizanoic acid demonstrates targeted, significant antimycobacterial activity against virulent M. tuberculosis (strain H37Rv) and drug-resistant M. smegmatis mutants [1]. Crude essential oils cannot be used for precise structure-activity relationship (SAR) modeling due to variable active concentrations, whereas the purified tricyclic acid serves as a definitive, non-toxic natural product scaffold for QSAR-based drug design against MDR and XDR tuberculosis [1].

| Evidence Dimension | Antimycobacterial scaffold suitability |

| Target Compound Data | Pure zizanoic acid enables precise QSAR modeling against H37Rv and MDR strains |

| Comparator Or Baseline | Crude vetiver oil (unstandardized, variable <10% active acid content) |

| Quantified Difference | Provides isolated molecular targeting vs. non-reproducible crude mixture effects |

| Conditions | In vitro screening against M. tuberculosis H37Rv and drug-resistant M. smegmatis |

Procuring the isolated acid is mandatory for pharmaceutical researchers developing reproducible, targeted antimycobacterial therapeutics.

High-Purity Recovery via Selective Alkaline Chromatography

Standard hydrodistillation of vetiver roots fails to recover zizanoic acid, leaving it in the exhausted biomass, whereas selective solvent extraction coupled with KOH-impregnated silica gel chromatography isolates the compound at 84-87% purity [1]. In commercial vetiver oils, zizanoic acid is typically present at concentrations below 10% [1]. This selective ion-exchange isolation method quantitatively separates the acid from the complex apolar sesquiterpene matrix, proving that specialized procurement or targeted extraction is required to obtain the active carboxylic acid [1].

| Evidence Dimension | Extraction purity and recovery |

| Target Compound Data | 84-87% purity via KOH-impregnated silica gel chromatography |

| Comparator Or Baseline | Standard commercial vetiver essential oil (<10% baseline concentration) |

| Quantified Difference | >74% absolute increase in target compound purity |

| Conditions | Alkaline silica gel open-column chromatography vs. standard hydrodistillation |

Buyers must specify solvent-extracted or chromatographically purified zizanoic acid, as standard distilled essential oils contain negligible amounts of this specific compound.

Ovicidal and Biopesticidal Potency in Enriched Fractions

Zizanoic acid functions as a primary driver of ovicidal activity in specific botanical biopesticides. Chemotypes enriched with zizanoic acid (15.1%) and khusimol achieved a 0% egg hatching rate (complete inhibition) against the cowpea weevil (Callosobruchus maculatus) at an exceptionally low dose of 10 uL/L[1]. In contrast, standard control environments exhibited an 82% hatching rate[1]. The profound reproductive inhibition and rapid fumigant toxicity (100% adult mortality at 60 uL/L) highlight the necessity of standardizing formulations to high zizanoic acid content rather than relying on generic, uncharacterized vetiver extracts [1].

| Evidence Dimension | Ovicidal inhibition (egg hatching rate) |

| Target Compound Data | 0% hatching rate at 10 uL/L (using 15.1% zizanoic acid-enriched fraction) |

| Comparator Or Baseline | Control baseline (82% hatching rate) |

| Quantified Difference | 100% suppression of viability at minimal dosage |

| Conditions | Fumigant toxicity and reproductive inhibition assays against C. maculatus |

Agrochemical developers must procure zizanoic-acid-standardized materials to guarantee high-efficacy, low-dose reproductive inhibition in biopesticides.

Synthetic Versatility via the Carboxylic Acid Moiety

While the major vetiver constituent khusimol is a primary alcohol used directly as a fragrance fixative, zizanoic acid possesses a reactive carboxylic acid moiety that allows for distinct chemical derivatization [1]. It can be selectively converted into methyl zizanoate using diazomethane or reduced to novel tricyclic alcohols, serving as a versatile building block for semi-synthetic derivatives [1]. This functional group divergence makes zizanoic acid the strictly required precursor for synthesizing zizanyl esters and related analogs, a pathway impossible to execute using the more abundant vetiver alcohols [1].

| Evidence Dimension | Functional group reactivity for derivatization |

| Target Compound Data | Carboxylic acid moiety (enables direct esterification/reduction) |

| Comparator Or Baseline | Khusimol (primary alcohol moiety) |

| Quantified Difference | Exclusive capability to form zizanoate esters directly |

| Conditions | Standard organic synthesis (e.g., esterification, reduction) |

Chemical manufacturers must procure zizanoic acid over more common vetiver alcohols when targeting the synthesis of novel sesquiterpenoid esters.

Antimycobacterial QSAR Drug Development

Due to its specific activity against virulent M. tuberculosis (H37Rv) and drug-resistant M. smegmatis, isolated zizanoic acid is the required starting material for researchers developing non-toxic, natural-product-based antimycobacterial therapeutics. Its defined structure allows for precise QSAR modeling that is impossible with crude vetiver extracts [1].

Standardized Botanical Biopesticide Formulation

Zizanoic acid is critical for formulating high-efficacy agricultural protectants and fumigants. Its potent ovicidal properties—capable of completely inhibiting egg hatching of Callosobruchus maculatus at concentrations as low as 10 uL/L—make it the active ingredient of choice for protecting stored crops without relying on synthetic pesticides [2].

Semi-Synthetic Sesquiterpenoid Manufacturing

For chemical manufacturers synthesizing novel tricyclic esters and derivatives, zizanoic acid provides an essential carboxylic acid moiety. It is utilized as a direct precursor for esterification (e.g., producing methyl zizanoate) or reduction to novel alcohols, enabling the creation of proprietary compounds that cannot be derived from standard vetiver alcohols like khusimol [3].

References

- [1] Inxight Drugs. 'ZIZANOIC ACID.' National Center for Advancing Translational Sciences (NCATS).

- [2] Budapest International Research and Critics Institute-Journal. 'Harnessing the Chemogeographical Variation in Vetiveria zizanioides Essential Oils for Stage-Specific Biocidal Effects.'

- [3] MDPI Molecules. 'The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil.'

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types